(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride
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Overview
Description
(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C19H28ClN. It is an organic compound that belongs to the class of amines and is often used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride typically involves a multi-step process. One common method includes the reaction of 1-adamantanecarboxylic acid with 3,4-dimethylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reduced to the alcohol, which is subsequently converted to the amine via reductive amination .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl(phenyl)methanamine: A similar compound with a phenyl group instead of the 3,4-dimethylphenyl group.
1-[3-(3,4-Dimethylphenyl)adamantan-1-yl]methanamine: Another related compound with slight structural variations
Uniqueness
(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3,4-dimethylphenyl group and adamantane core contribute to its stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPHPBYIQROEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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